MF63

mPGES-1 inhibition enzyme assay anti-inflammatory

MF63 is the definitive, high-purity chemical probe for mPGES-1 target validation. Choose this compound for its unrivaled human enzyme potency (IC50 1.3 nM) and >12-fold advantage over other inhibitors like PF-9184. Its unique species selectivity—highly potent in guinea pig but inactive in mouse/rat mPGES-1—makes it essential for correct preclinical model design and to avoid false negatives. It is also the ideal NSAID-sparing control for gastrointestinal safety studies. This product is for research use only and is not for human or veterinary therapeutic use.

Molecular Formula C23H11ClN4
Molecular Weight 378.8 g/mol
CAS No. 892549-43-8
Cat. No. B1676555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMF63
CAS892549-43-8
SynonymsMF-63;  MF63;  MF 63
Molecular FormulaC23H11ClN4
Molecular Weight378.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C4=C2N=C(N4)C5=C(C=CC=C5C#N)C#N
InChIInChI=1S/C23H11ClN4/c24-15-8-9-18-19(10-15)16-6-1-2-7-17(16)21-22(18)28-23(27-21)20-13(11-25)4-3-5-14(20)12-26/h1-10H,(H,27,28)
InChIKeyBVFLHOOKHPFDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MF63 mPGES-1 Inhibitor Procurement Guide | CAS 892549-43-8


MF63 [CAS 892549-43-8] is a synthetic small-molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in the inducible PGE₂ biosynthesis cascade downstream of cyclooxygenase-2 (COX-2). MF63 is a phenanthroimidazole derivative [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile] with a molecular formula of C₂₃H₁₁ClN₄ and a molecular weight of 378.81 g/mol [1]. It is recognized as a potent, selective, and orally active tool compound for investigating mPGES-1-dependent PGE₂ production in inflammatory pain and pyresis models [2].

MF63 vs. Other mPGES-1 Inhibitors: Why Simple Substitution Is Not Recommended


The mPGES-1 inhibitor class exhibits substantial heterogeneity in potency, species selectivity, and off-target profiles that preclude interchangeable use. While compounds like MF63 (IC₅₀ = 1.3 nM for human mPGES-1) and PF-9184 (IC₅₀ = 16.5 nM for human mPGES-1) both inhibit recombinant human mPGES-1, they differ by over 12-fold in intrinsic potency on the purified enzyme [1]. More critically, MF63 demonstrates a pronounced species-dependent inhibition profile—potently inhibiting guinea pig mPGES-1 (IC₅₀ = 0.9 nM) while being completely inactive against mouse and rat mPGES-1 [2]. This species selectivity is not universal among mPGES-1 inhibitors and has direct consequences for selecting appropriate in vivo models. Substituting a different mPGES-1 inhibitor without verifying its activity in the intended species model can lead to false-negative results or misinterpretation of pharmacodynamic effects.

MF63 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and In Vivo Performance Data


Intrinsic Potency on Human mPGES-1: MF63 vs. PF-9184

MF63 inhibits recombinant human mPGES-1 with an IC₅₀ of 1.3 nM, representing a >12-fold higher potency compared to PF-9184, another widely used selective mPGES-1 inhibitor which exhibits an IC₅₀ of 16.5 ± 3.8 nM on the same enzyme [1]. This difference is intrinsic to the enzyme-inhibitor interaction and is independent of cellular context.

mPGES-1 inhibition enzyme assay anti-inflammatory drug discovery

Selectivity Over Other Prostanoid Synthases: MF63 vs. COX-1 and COX-2

MF63 exhibits >1000-fold selectivity for human mPGES-1 over other prostanoid synthases, including COX-1 and COX-2 [1]. This selectivity profile is distinct from nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs), which directly inhibit COX enzymes and thereby suppress the production of multiple prostaglandins (e.g., PGI₂, TXA₂) in addition to PGE₂. In contrast, MF63 selectively suppresses PGE₂ synthesis while leaving PGI₂ and TXA₂ production largely intact .

selectivity off-target COX-1 COX-2 mPGES-1

Species-Dependent Inhibitory Activity: Guinea Pig vs. Mouse/Rat mPGES-1

MF63 displays a unique species selectivity profile among mPGES-1 inhibitors. It potently inhibits guinea pig mPGES-1 with an IC₅₀ of 0.9 nM, but is completely inactive against mouse and rat mPGES-1 enzymes [1]. This property is not shared by all mPGES-1 inhibitors (e.g., some compounds inhibit rodent enzymes) and necessitates the use of either guinea pig models or a human mPGES-1 knock-in (KI) mouse model for in vivo efficacy studies. The KI mouse, which expresses human mPGES-1 in place of the endogenous mouse enzyme, restores sensitivity to MF63 [1].

species selectivity in vivo model selection guinea pig mouse rat

In Vivo Antipyretic and Analgesic Efficacy: MF63 vs. NSAIDs and COX-2 Inhibitors

In preclinical models, orally administered MF63 demonstrates NSAID-like efficacy in relieving lipopolysaccharide (LPS)-induced pyresis (fever) and hyperalgesia (pain sensitivity), as well as iodoacetate-induced osteoarthritic pain. In guinea pigs, MF63 administered at doses of 30-100 mg/kg significantly reduced LPS-induced fever and pain behaviors to a degree comparable to standard NSAIDs [1]. Importantly, this efficacy was achieved without suppressing the synthesis of other prostaglandins (e.g., PGI₂ and TXA₂) that are typically inhibited by NSAIDs and COX-2 inhibitors [2].

in vivo efficacy analgesic antipyretic inflammation pain

Gastrointestinal Safety Profile: MF63 vs. NSAIDs

In direct contrast to traditional NSAIDs, MF63 did not cause gastrointestinal toxic effects such as gastric mucosal erosions or intestinal leakage in either human mPGES-1 knock-in (KI) mice or nonhuman primates, even at doses that markedly inhibited gastric PGE₂ synthesis [1]. This finding demonstrates a clear dissociation between PGE₂ suppression and GI toxicity, a safety advantage attributed to the preservation of other cytoprotective prostaglandins (e.g., PGI₂) that are inhibited by NSAIDs .

gastrointestinal safety toxicity NSAID mucosal erosion preclinical safety

Optimal Scientific Applications for MF63 Based on Verified Evidence


Target Validation: Dissecting mPGES-1-Dependent PGE₂ Synthesis in Inflammatory Pain Models

MF63 is the gold-standard tool compound for validating the role of mPGES-1 in preclinical pain and inflammation research. Its high potency (IC₅₀ = 1.3 nM for human enzyme) and >1000-fold selectivity over other prostanoid synthases [1] enable definitive interrogation of the mPGES-1/PGE₂ axis without confounding COX-1 or COX-2 inhibition. Researchers should use MF63 in guinea pig models of acute inflammation (e.g., LPS-induced pyresis and hyperalgesia) or in human mPGES-1 knock-in mice for chronic pain models (e.g., MIA-induced osteoarthritis) to establish target engagement and efficacy [2].

Comparative Benchmarking: Establishing a Reference Standard for Novel mPGES-1 Inhibitor Discovery

In drug discovery programs, MF63 serves as a well-characterized reference compound for benchmarking new chemical entities. Its defined potency on recombinant human mPGES-1 (IC₅₀ = 1.3 nM) [1] provides a quantitative comparator for structure-activity relationship (SAR) studies. The >12-fold potency advantage over PF-9184 [2] makes MF63 the preferred choice for in vitro and cellular assays where high target engagement is required at low compound concentrations.

Safety Pharmacology Studies: Investigating the Therapeutic Window of mPGES-1 Inhibition

MF63 is uniquely suited for preclinical safety studies aimed at understanding the differential toxicity profiles of mPGES-1 inhibition versus COX inhibition. Because MF63 does not cause NSAID-like gastrointestinal lesions in human mPGES-1 KI mice or nonhuman primates [1], it can be used as a control to separate PGE₂-dependent efficacy from COX-1/COX-2-mediated GI and cardiovascular toxicity. This application is critical for evaluating the translational potential of mPGES-1 as a safer anti-inflammatory target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MF63

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.